molecular formula C10H12N2O4 B8605879 6-(Methylmethoxycarbamoyl)nicotinic acid methyl ester

6-(Methylmethoxycarbamoyl)nicotinic acid methyl ester

Cat. No.: B8605879
M. Wt: 224.21 g/mol
InChI Key: BUSPVFSRRHRODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylmethoxycarbamoyl)nicotinic acid methyl ester is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 6-[methoxy(methyl)carbamoyl]pyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O4/c1-12(16-3)9(13)8-5-4-7(6-11-8)10(14)15-2/h4-6H,1-3H3

InChI Key

BUSPVFSRRHRODT-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC=C(C=C1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyridine-2,5-dicarboxylic acid-5-methyl ester (1.0 g, 5.52 mmol), 1,1′-carbonyldiimidazole (0.984 g, 6.07 mmol), 1,2-dichloroethane (30.0 mL) and DMF (8.0 mL) was stirred at room temperature for 1 hour. To the reaction mixture was added N,O-dimethylhydroxylamine hydrochloride (0.535 g, 5.52 mmol) and triethylamine (1.15 mL, 8.28 mmol) and stirred at room temperature for 12 hours. The reaction was diluted with dichloromethane (20.0 mL) and washed with water, 0.5N HCl and saturated NaHCO3, dried (Na2SO4), filtered and concentrated in vacuo to afford the title compound (1.0 g, 81% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.984 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.535 g
Type
reactant
Reaction Step Two
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
81%

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